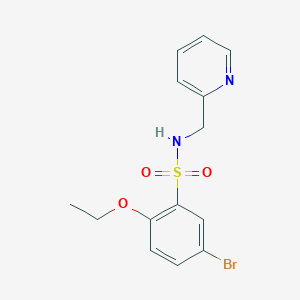

5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Description

5-Bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzene ring. The sulfonamide group is linked to a 2-pyridinylmethyl substituent, which introduces a heteroaromatic moiety.

Properties

IUPAC Name |

5-bromo-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-2-20-13-7-6-11(15)9-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDJFJFWNDLZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield corresponding sulfonic acids and amines.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Withdrawing vs. Electron-Donating Groups :

- Nitro Group (NO₂): In HIV integrase (HIV IN) inhibitors, nitro-substituted benzenesulfonamides (e.g., compound IIIi, IC₅₀ = 96.7%) exhibit superior activity compared to ethoxy- or methoxy-substituted analogs (e.g., IIIg, IC₅₀ = 72.9%) due to enhanced acidity and metal chelation .

- Bromo and Ethoxy : The target compound combines a bromo (electron-withdrawing) and ethoxy (electron-donating) group. This mixed electronic profile may reduce its potency relative to nitro-containing analogs but improve metabolic stability .

Halogenation :

- Brominated analogs (e.g., 5-bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide) show moderate anticancer activity, while iodinated derivatives (e.g., SB5 in ) display higher affinity in metal chelation, suggesting halogen size and polarizability influence target binding .

Heterocyclic Modifications

- Pyridine vs. Pyrimidine: Replacing the 2-pyridinylmethyl group with a 6-methylpyridin-2-yl group (CAS 873679-48-2) increases molecular weight (371.25 vs.

- Thiazole and Isoxazole: Compounds like 4-amino-N-(thiazol-2-yl)benzenesulfonamide () exhibit varied bioactivity profiles, emphasizing the role of heterocycle electronegativity in hydrogen-bonding interactions .

Pharmacokinetic and Physicochemical Properties

Key Observations :

- Higher molecular weight in iodinated or metal-chelating analogs correlates with enhanced binding but reduced solubility .

Biological Activity

5-Bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom : Enhances reactivity.

- Ethoxy group : Contributes to solubility and biological interactions.

- Pyridinylmethyl group : Implicated in enzyme inhibition and receptor binding.

The molecular formula of this compound is with a molecular weight of 360.25 g/mol .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been reported to inhibit specific enzymes, which can lead to alterations in metabolic pathways. The precise mechanism can vary depending on the target enzyme or receptor, making it a versatile compound for research purposes.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers. The proposed mechanism involves the induction of apoptosis through the modulation of specific signaling pathways .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-2-ethoxy-N-(4-pyridinylmethyl)benzenesulfonamide | Structure | Moderate enzyme inhibition; potential antimicrobial effects |

| 5-Bromo-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide | Structure | Similar antimicrobial properties; varied enzyme interaction |

The differences in biological activity among these compounds are attributed to the position of the pyridinylmethyl group, which affects binding affinity and selectivity towards various targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential .

- Cancer Cell Proliferation : In a study involving human lung cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. This was associated with increased levels of pro-apoptotic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.